molecular formula C25H21FN4O2 B3006827 (3-(4-fluorophenoxy)phenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone CAS No. 2034618-50-1

(3-(4-fluorophenoxy)phenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone

Cat. No.: B3006827
CAS No.: 2034618-50-1
M. Wt: 428.467
InChI Key: VVWVRWHGUWIQFM-UHFFFAOYSA-N
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Description

(3-(4-fluorophenoxy)phenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C25H21FN4O2 and its molecular weight is 428.467. The purity is usually 95%.
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Biological Activity

The compound (3-(4-fluorophenoxy)phenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone , with the molecular formula C25H21FN4O2, represents a significant class of organic compounds known for their diverse biological activities. This compound integrates a triazole moiety, which has been extensively studied for its pharmacological potential, particularly in the fields of oncology and infectious diseases.

Structure and Properties

This compound features:

  • A triazole ring that enhances its interaction with biological targets.
  • A pyrrolidine structure , which is often associated with various biological activities including analgesic and anti-inflammatory properties.
  • A fluorophenoxy group that can increase lipophilicity, potentially improving bioavailability.

The biological activity of this compound can be attributed to several mechanisms:

  • Triazole Functionality : The triazole ring can act as a hydrogen bond acceptor and donor, facilitating interactions with enzymes or receptors.
  • Lipophilicity : The presence of fluorinated groups enhances the compound's ability to penetrate biological membranes.
  • Target Interaction : Similar compounds have shown efficacy in targeting specific proteins involved in disease processes, such as HIV protease and cancer cell proliferation pathways.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities:

Compound NameStructure FeaturesBiological Activity
FluconazoleTriazole ringAntifungal
VoriconazoleFluorinated triazoleAntifungal
AnastrozoleAromatic substitutionsAnticancer
ItraconazoleMultiple fluorinated groupsAntifungal

The unique combination of the triazole and pyrrolidine moieties in this compound suggests potential for enhanced pharmacological effects compared to traditional compounds.

Case Studies and Research Findings

Recent studies have demonstrated promising results regarding the anticancer activity of triazole derivatives:

  • Anticancer Activity : A series of triazole derivatives were synthesized and tested against various cancer cell lines. For instance, one study reported that certain derivatives showed IC50 values ranging from 42.5 µg/mL to 68.4 µg/mL against HCT116 and Mia-PaCa2 cell lines, indicating moderate to high efficacy in inhibiting cancer cell growth .
  • HIV Inhibition : Triazole derivatives have also been evaluated for their antiviral properties. A related study found that compounds with similar structural features demonstrated effective inhibition of HIV replication, with EC50 values as low as 3.13 μM .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : Enhanced lipophilicity may lead to better absorption rates.
  • Distribution : The molecular weight (428.467 g/mol) suggests favorable distribution characteristics within biological systems.
  • Metabolism : Further studies are needed to elucidate metabolic pathways and potential interactions with cytochrome P450 enzymes.

Properties

IUPAC Name

[3-(4-fluorophenoxy)phenyl]-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN4O2/c26-20-9-11-22(12-10-20)32-23-8-4-7-19(15-23)25(31)29-14-13-21(16-29)30-17-24(27-28-30)18-5-2-1-3-6-18/h1-12,15,17,21H,13-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVWVRWHGUWIQFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)OC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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